molecular formula C23H20ClN3O4 B012058 4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide CAS No. 100278-32-8

4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide

Cat. No.: B012058
CAS No.: 100278-32-8
M. Wt: 437.9 g/mol
InChI Key: PDKGFDGPDIYRNG-AFUMVMLFSA-N
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Description

p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide is a chemical compound with the molecular formula C23H20ClN3O4 and a molecular weight of 437.9 g/mol. This compound is known for its unique structure, which includes a chlorobenzamido group and a veratrylidenehydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide typically involves multiple steps. The starting materials are usually p-chlorobenzoic acid and 2-veratrylidenehydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating under reflux to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorobenzamido group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide can be compared with other similar compounds such as p-(p-Chlorobenzamido)benzoic acid 2-cinnamylidenehydrazide. While both compounds share a similar core structure, the presence of different substituents (veratrylidene vs. cinnamylidene) can lead to variations in their chemical properties and biological activities. This uniqueness makes p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide a valuable compound for specific research applications .

Properties

CAS No.

100278-32-8

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H20ClN3O4/c1-30-20-12-3-15(13-21(20)31-2)14-25-27-23(29)17-6-10-19(11-7-17)26-22(28)16-4-8-18(24)9-5-16/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

PDKGFDGPDIYRNG-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC

Synonyms

Benzoic acid, 4-((4-chlorobenzoyl)amino)-, ((3,4-dimethoxyphenyl)methy lene)hydrazide

Origin of Product

United States

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